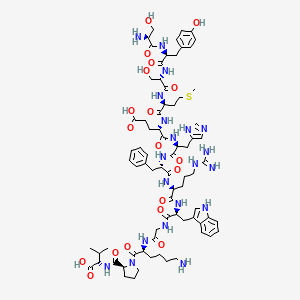
N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide
Vue d'ensemble
Description
“N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide” is a complex organic compound. It contains a benzoylhydrazinecarbonyl group, which is a common feature in many organic compounds . The compound also contains a benzenesulfonamide group, which is a functional group consisting of a benzene ring attached to a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The benzoylhydrazinecarbonyl group could potentially undergo reactions with electrophiles, and the benzenesulfonamide group could potentially act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
TCN-201: A Comprehensive Analysis of Scientific Research Applications: TCN-201, also known by its chemical names “N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide” or “3-Chloro-4-fluoro-N-[4-[[2-(phenylcarbonyl)hydrazino]carbonyl]benzyl]benzenesulfonamide”, is a synthetic compound with significant implications in scientific research. Below are detailed sections focusing on unique applications of TCN-201:
NMDA Receptor Channel Inhibition
TCN-201 is known for its inhibitory action on NMDA receptor channels expressed in Xenopus oocytes. It acts as a selective and potent antagonist, particularly for GluN1/GluN2A-containing NMDAR receptors, over GluN1/GluN2B containing receptors .
Neurological Research
The compound’s selectivity makes it a valuable tool in neurological research, where it helps to differentiate between the roles of various NMDA receptor subtypes in brain function and disease .
Synaptic Plasticity Studies
TCN-201 is utilized in studies examining synaptic plasticity due to its ability to modulate NMDA receptor activity, which is crucial for learning and memory processes .
Developmental Neuroscience
Research into the development of the nervous system also benefits from TCN-201, as it allows scientists to investigate the specific contributions of GluN2A-containing receptors during development .
Drug Discovery
The compound’s specificity provides a framework for designing new drugs that target specific NMDA receptor subtypes without affecting others, which could lead to more precise therapeutic interventions .
Pathophysiology of Diseases
TCN-201 aids in understanding the pathophysiology of diseases like schizophrenia and Alzheimer’s, where NMDA receptors play a key role .
Electrophysiological Experiments
In electrophysiological experiments, TCN-201 is used to isolate currents associated with specific receptor subtypes, thereby elucidating their individual characteristics and responses to stimuli .
Molecular Modeling
The compound’s structure assists in molecular modeling studies that aim to understand the binding conformation of ligands at the NMDA receptor’s active site .
Each application provides a unique insight into the role of TCN-201 in advancing our understanding of neurobiology and offers potential pathways for therapeutic development.
For further detailed reading on each application, you can refer to the sources provided: Alomone Labs Springer Chemistry Europe MDPI
Mécanisme D'action
Target of Action
TCN-201, also known as 3-Chloro-4-fluoro-N-[4-[[2-(phenylcarbonyl)hydrazino]carbonyl]benzyl]benzenesulfonamide, is a potent, selective, and non-competitive antagonist of the GluN1/GluN2A NMDA receptor . The NMDA receptor is a ligand-gated ion channel that mediates excitatory neurotransmission in the brain .
Mode of Action
TCN-201 binds to a novel allosteric site located at the dimer interface between the GluN1 and GluN2 agonist binding domains . This binding inhibits NMDA receptor function by reducing the potency of glycine at the GluN1 subunit . Thus, TCN-201 is a negative allosteric modulator of glycine binding .
Biochemical Pathways
The NMDA receptors play a crucial role in synaptic plasticity, long-term potentiation, and long-term depression . Overactivation of NMDA receptors can result in excitotoxicity, which is associated with various neurological and neurodegenerative diseases . By selectively blocking GluN2A-containing NMDARs, TCN-201 can modulate these biochemical pathways .
Result of Action
The primary result of TCN-201’s action is the inhibition of NMDA receptor function by reducing the potency of glycine at the GluN1 subunit . This selective inhibition can modulate excitatory neurotransmission in the brain, potentially offering therapeutic benefits in conditions associated with overactivation of NMDA receptors .
Action Environment
The action of TCN-201 can be influenced by various environmental factors. For instance, the extracellular concentration of glycine can affect the inhibitory activity of TCN-201 . At low extracellular glycine concentrations, TCN-201 prevents glycine from binding to its binding site on the GluN1-subunit
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(benzamidocarbamoyl)phenyl]methyl]-3-chloro-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O4S/c22-18-12-17(10-11-19(18)23)31(29,30)24-13-14-6-8-16(9-7-14)21(28)26-25-20(27)15-4-2-1-3-5-15/h1-12,24H,13H2,(H,25,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIBXBFDXNPBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406547 | |
| Record name | tcn-201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide | |
CAS RN |
852918-02-6 | |
| Record name | tcn-201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 852918-02-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















